molecular formula C24H23N3O2S B12218091 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea

Cat. No.: B12218091
M. Wt: 417.5 g/mol
InChI Key: QCVIEJZFEJOCDQ-UHFFFAOYSA-N
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Description

The compound 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea (hereafter referred to as Compound A) is a thiourea derivative featuring a 5-methoxyindole moiety linked via an ethyl chain to a thiourea group, which is further substituted with a 4-phenoxyphenyl ring.

Properties

Molecular Formula

C24H23N3O2S

Molecular Weight

417.5 g/mol

IUPAC Name

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea

InChI

InChI=1S/C24H23N3O2S/c1-28-21-11-12-23-22(15-21)17(16-26-23)13-14-25-24(30)27-18-7-9-20(10-8-18)29-19-5-3-2-4-6-19/h2-12,15-16,26H,13-14H2,1H3,(H2,25,27,30)

InChI Key

QCVIEJZFEJOCDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea typically involves the reaction of 5-methoxyindole with an appropriate ethylating agent to introduce the ethyl group at the 2-position. This intermediate is then reacted with 4-phenoxyphenyl isothiocyanate to form the desired thiourea derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiourea group to a thiol or amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the phenoxy group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine or pyridine in organic solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

The compound has shown promising anticancer properties across various studies. It has been evaluated for its effectiveness against several cancer cell lines, including breast, prostate, and pancreatic cancers.

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, thiourea derivatives can interfere with angiogenesis and modulate apoptotic pathways, leading to increased cancer cell death .
  • Case Studies :
    • A study reported that derivatives similar to 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea exhibited IC50 values ranging from 3 to 14 µM against various cancer cell lines, demonstrating significant cytotoxic effects .
    • Another investigation highlighted the compound's efficacy in treating human leukemia cell lines with IC50 values as low as 1.50 µM, indicating potent activity against hematological malignancies .

Antioxidant Properties

The antioxidant potential of this compound has also been studied extensively. Thiourea derivatives are known for their ability to scavenge free radicals and reduce oxidative stress.

  • Mechanism of Action : The antioxidant effect is often mediated through the reduction of reactive oxygen species (ROS), which play a critical role in cellular damage and aging processes .
  • Case Studies :
    • Research indicated that certain thiourea derivatives demonstrated strong antioxidant activity with IC50 values as low as 45 µg/mL in DPPH assays, showcasing their potential in preventing oxidative damage in cells .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, which are crucial for managing conditions such as arthritis and other inflammatory diseases.

  • Mechanism of Action : Anti-inflammatory activity is typically linked to the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. This modulation can lead to reduced inflammation and pain relief .
  • Case Studies :
    • In vitro studies revealed that certain thiourea derivatives exhibited stronger inhibitory effects on TNF-α (up to 78%) compared to standard anti-inflammatory drugs like dexamethasone .

Antibacterial Activity

The antibacterial properties of this compound have also garnered attention, particularly against resistant bacterial strains.

  • Mechanism of Action : The antibacterial effects are likely due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
  • Case Studies :
    • A series of experiments demonstrated that thiourea derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics against various strains including E. coli and S. aureus, indicating their potential as alternative antibacterial agents .

Neuroprotective Effects

Recent studies have begun to explore the neuroprotective capabilities of thiourea compounds, particularly concerning neurodegenerative diseases like Alzheimer's.

  • Mechanism of Action : Neuroprotection may involve the modulation of neuroinflammatory responses and reduction of oxidative stress within neuronal cells .
  • Case Studies :
    • One study highlighted a derivative's potential as a neuroprotectant with promising results in preventing neuronal death induced by amyloid-beta toxicity in vitro .

Mechanism of Action

The mechanism of action of 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Their Implications

Indole Substituents
  • Compound B : 1-[2-(1H-Indol-3-yl)ethyl]-3-(4-methylphenyl)thiourea ()

    • Key Difference : Lacks the 5-methoxy group on the indole.
    • Impact : The absence of the methoxy group reduces electron-donating capacity and may decrease solubility. This could explain lower bioactivity compared to Compound A in scenarios where hydrogen bonding or hydrophobic interactions are critical .
  • Compound C: 3-(4-Fluorophenyl)-1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea () Key Difference: Incorporates a 2-methyl group on the indole and a furanylmethyl substituent. However, the 4-fluorophenyl group (electron-withdrawing) contrasts with Compound A’s 4-phenoxyphenyl (electron-rich), possibly altering target selectivity .
Aryl Substituents on Thiourea
  • Compound D: 1-(2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea () Key Difference: Features a pyridinylmethyl group and 2-methoxyphenyl substituent. Impact: The pyridine ring may enhance solubility and metal coordination, while the 2-methoxyphenyl group’s ortho-substitution could sterically hinder binding compared to Compound A’s para-phenoxyphenyl .
  • Compound E: 1-{2-[4-(5-Methoxy-1H-indol-3-yl)piperidin-1-yl]ethyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione () Key Difference: Replaces the thiourea with a pyrrolidinedione and introduces a piperidinyl linker.
Antibacterial Activity
  • Compound F: 1-(2-(1H-Indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea () Activity: Exhibited maximum antibacterial activity against S. aureus and S. cocci. Comparison: The 3,4-dichlorophenyl group (electron-withdrawing) likely enhances membrane penetration compared to Compound A’s phenoxyphenyl. This suggests that electron-deficient aryl groups may improve antibacterial efficacy .
Antiviral Activity
  • Compound G: 1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea () Activity: Anti-HIV-1 activity with EC50 = 5.45 µg/mL. Comparison: The 4-fluorophenyl group engages in hydrogen bonding with Lys101 and π-π interactions with Trp229 in HIV-1 RT.
  • Compound H: 1-(5-Bromopyridin-2-yl)-3-[2-(isoindoloquinoxalin-6-ylamino)ethyl]thiourea () Activity: No significant HIV-1 RT inhibition. Comparison: The bulky isoindoloquinoxaline moiety likely disrupts binding, underscoring the importance of substituent size in thiourea derivatives .

Physicochemical Properties

Compound Molecular Weight Key Substituents LogP* Bioactivity Highlights
A ~437 (estimated) 5-Methoxyindole, 4-phenoxyphenyl ~4.2 Hypothesized antiviral/antibacterial
B 337.45 Indole, 4-methylphenyl ~3.8 Moderate antibacterial
C 437.53 5-Methoxy-2-methylindole, furan ~3.5 Potential improved binding
F 379.29 Indole, 3,4-dichlorophenyl ~4.5 Strong antibacterial
G 325.38 Indole, 4-fluorophenyl ~3.2 Anti-HIV-1 (EC50 = 5.45 µg/mL)

*LogP values estimated using fragment-based methods.

Biological Activity

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea is a thiourea derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound's structure suggests it may interact with various biological pathways, making it a candidate for further research into its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20N2O2S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This indicates the presence of an indole moiety, which is known for its diverse biological activities, alongside a phenoxy group that may enhance its therapeutic potential.

Anticancer Activity

Research has shown that thiourea derivatives can exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, revealing promising results:

  • Cell Line Testing : In vitro studies demonstrated that the compound inhibited the growth of melanoma cell lines, with IC50 values ranging from 7 to 14 µM, indicating effective cytotoxicity against these malignancies .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of angiogenesis. Studies suggest that thiourea derivatives target specific molecular pathways involved in cancer progression .

Antiviral Activity

Thiourea compounds are also noted for their antiviral properties. The compound was tested against several viral strains:

  • Viral Strains : It exhibited activity against Murine norovirus and Chikungunya virus, with EC50 values indicating moderate effectiveness . The mechanism may involve interference with viral replication or host cell interactions.

Antimicrobial Activity

The antimicrobial properties of thiourea derivatives have been well-documented:

  • Bacterial Inhibition : The compound showed significant antibacterial activity against pathogenic bacteria, with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations .

Case Studies and Research Findings

StudyFindings
Marmara Pharmaceutical Journal (2017)Demonstrated broad-spectrum biological effects including antiviral, antibacterial, and anticancer activities of thiourea derivatives .
MDPI Journal (2022)Reported IC50 values for various derivatives against melanoma cell lines and highlighted the role of structural modifications in enhancing activity .
ResearchGate Publication (2024)Discussed the synthesis and evaluation of novel thiourea compounds with promising anticancer and antimicrobial activities .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for producing 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea with high purity?

  • Methodology : Begin with a thiourea scaffold formation via coupling of 5-methoxyindole-ethylamine and 4-phenoxyphenyl isothiocyanate. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions like oxidation of the thiourea moiety. Purification via column chromatography using gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol can improve yield (>85%) and purity (>95%) . Monitor intermediates using TLC and confirm final product purity via HPLC with UV detection at 254 nm.

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?

  • Methodology : Use single-crystal X-ray diffraction to resolve the thiourea backbone conformation and intermolecular interactions (e.g., hydrogen bonding). Complement with NMR (¹H/¹³C) to confirm substituent positions: the indole NH proton typically appears at δ 10.5–11.5 ppm, while thiourea NH signals resonate at δ 8.5–9.5 ppm . FT-IR can validate the C=S stretch (∼1250 cm⁻¹) and N-H vibrations (∼3300 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. How can researchers assess the compound’s preliminary pharmacological activity?

  • Methodology : Screen against target enzymes (e.g., kinases, proteases) using fluorogenic or colorimetric assays. For receptor binding studies, employ radioligand displacement assays (e.g., ³H-labeled competitors). Use in vitro cell models (e.g., cancer cell lines) to evaluate cytotoxicity via MTT assays, noting IC₅₀ values. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across ≥3 independent experiments .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be systematically resolved?

  • Methodology : Conduct a meta-analysis of experimental variables:

  • Solubility : Use DMSO stock solutions at ≤0.1% v/v to avoid solvent interference.
  • Assay conditions : Compare buffer pH, incubation time, and temperature.
  • Cell passage number : Low-passage cells reduce genetic drift.
    Reproduce conflicting studies under standardized conditions and apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this thiourea derivative?

  • Methodology : Synthesize analogs with systematic modifications:

  • Indole ring : Replace 5-methoxy with halogens or alkyl groups.
  • Phenoxy group : Vary substituent positions (e.g., 3- vs. 4-phenoxy).
  • Thiourea linker : Substitute with urea or guanidine.
    Test analogs in parallel assays to identify critical pharmacophores. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins .

Q. How do polymorphic forms influence the compound’s stability and bioactivity?

  • Methodology : Generate polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile). Characterize using PXRD , DSC , and TGA to assess thermal stability. Compare dissolution rates in biorelevant media (e.g., FaSSIF) and bioactivity in cell assays. Stability studies under accelerated conditions (40°C/75% RH) can identify the most viable form for further development .

Q. What experimental designs mitigate discrepancies between in vitro and in vivo efficacy?

  • Methodology :

  • Pharmacokinetics : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes).
  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability.
  • Animal models : Select disease models with validated translational relevance (e.g., xenografts for oncology). Apply randomized block designs with blinded endpoint analysis to reduce bias .

Q. How can researchers optimize selectivity for a target enzyme over closely related isoforms?

  • Methodology : Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions. Use structure-guided mutagenesis to pinpoint isoform-specific residues. Design inhibitors with bulkier substituents (e.g., 4-phenoxyphenyl) to exploit steric differences in active sites. Validate selectivity with IC₅₀ ratios (>10-fold) .

Methodological Notes

  • Data Validation : Always include internal controls (e.g., vehicle-only groups) and replicate experiments (n ≥ 3).
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies and chemical safety protocols .
  • Software Tools : Use ChemDraw for structure drawing, MestReNova for NMR analysis, and GraphPad Prism for statistical modeling.

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